(2S)-2-methyltetradecanoyl-CoA (2S)-2-methyltetradecanoyl-CoA (2S)-2-methyltetradecanoyl-CoA is a (2S)-2-methylacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2S)-2-methyltetradecanoic acid. It is a (2R)-2-methylacyl-CoA and a long-chain fatty acyl-CoA. It is a conjugate acid of a (2S)-2-methyltetradecanoyl-CoA(4-).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1902292
InChI: InChI=1S/C36H64N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-24(2)35(48)64-19-18-38-26(44)16-17-39-33(47)30(46)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-29(59-61(49,50)51)28(45)34(58-25)43-23-42-27-31(37)40-22-41-32(27)43/h22-25,28-30,34,45-46H,5-21H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t24-,25+,28+,29+,30-,34+/m0/s1
SMILES:
Molecular Formula: C36H64N7O17P3S
Molecular Weight: 991.9 g/mol

(2S)-2-methyltetradecanoyl-CoA

CAS No.:

Cat. No.: VC1902292

Molecular Formula: C36H64N7O17P3S

Molecular Weight: 991.9 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-methyltetradecanoyl-CoA -

Specification

Molecular Formula C36H64N7O17P3S
Molecular Weight 991.9 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methyltetradecanethioate
Standard InChI InChI=1S/C36H64N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-24(2)35(48)64-19-18-38-26(44)16-17-39-33(47)30(46)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-29(59-61(49,50)51)28(45)34(58-25)43-23-42-27-31(37)40-22-41-32(27)43/h22-25,28-30,34,45-46H,5-21H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t24-,25+,28+,29+,30-,34+/m0/s1
Standard InChI Key KJEFZXSIQKASDI-YFHVBOCQSA-N
Isomeric SMILES CCCCCCCCCCCC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Canonical SMILES CCCCCCCCCCCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Introduction

Chemical Identity and Structural Properties

Basic Identification

(2S)-2-methyltetradecanoyl-CoA, also known as (2S)-2-methyltetradecanoyl-coenzyme A or (2S)-2-methylmyristoyl-CoA, is a specific acyl-CoA derivative with a defined stereochemistry at the C2 position . This compound has a CAS registry number of 157401-02-0 and represents the S-isomer of 2-methyltetradecanoyl-CoA . The compound is characterized by the formal condensation of the thiol group of coenzyme A with the carboxy group of (2S)-2-methyltetradecanoic acid, resulting in a thioester linkage.

Molecular Characteristics

The compound has a well-defined molecular structure with specific properties that distinguish it from other acyl-CoA derivatives. These characteristics are summarized in the following table:

PropertyValueSource
Molecular FormulaC36H64N7O17P3S
Molecular Weight991.92 g/mol
CAS Number157401-02-0
StereochemistryS-configuration at C2
Classification(2S)-2-methylacyl-CoA
Ionized Form MW987.9 g/mol (4- charge)

The molecular structure features a tetradecanoyl (myristoyl) chain with a methyl group at the C2 position in the S-configuration, conjugated to coenzyme A through a thioester bond. The coenzyme A portion contains adenosine, pantothenic acid, and beta-mercaptoethylamine components, with three phosphate groups contributing to its charged nature in physiological conditions .

Stereochemical Significance

Stereoisomeric Comparison

(2S)-2-methyltetradecanoyl-CoA represents one of two possible stereoisomers at the C2 position. Its counterpart, (2R)-2-methyltetradecanoyl-CoA, differs in the spatial orientation of the methyl group at the C2 position . This stereochemical difference has significant implications for biological activities and metabolic processing.

Feature(2S)-2-methyltetradecanoyl-CoA(2R)-2-methyltetradecanoyl-CoA
StereochemistryS-configuration at C2R-configuration at C2
ChEBI IDCHEBI:44089CHEBI:87173
PubChem CID15991545/9182656542627301
Biological RecognitionSpecific enzyme interactionsDifferent enzyme specificity

The stereochemical configuration plays a crucial role in enzyme recognition and metabolic processing, as many enzymes involved in fatty acid metabolism exhibit strict stereoselectivity . This distinction becomes particularly important in understanding metabolic disorders related to branched-chain fatty acid metabolism.

Biochemical Role and Metabolic Pathways

Involvement in Fatty Acid Metabolism

(2S)-2-methyltetradecanoyl-CoA participates in lipid metabolism pathways, particularly in the context of branched-chain fatty acid processing. As a branched-chain fatty acyl-CoA, it represents an intermediate in the metabolism of methylated fatty acids . The compound's involvement in metabolic pathways is linked to specialized enzymes capable of processing branched-chain substrates.

The presence of the methyl group at the C2 position in the S-configuration affects how this molecule is processed through beta-oxidation, the primary catabolic pathway for fatty acids. Beta-oxidation typically involves sequential removal of two-carbon units from the carboxyl end of fatty acyl-CoA molecules, ultimately generating acetyl-CoA units that can enter the citric acid cycle .

Beta-Oxidation Considerations

The processing of (2S)-2-methyltetradecanoyl-CoA through beta-oxidation presents unique challenges due to its branched structure. Beta-oxidation of straight-chain fatty acids follows a well-established pathway:

  • Dehydrogenation by acyl-CoA dehydrogenase

  • Hydration of the resulting double bond

  • Oxidation of the beta-hydroxyacyl-CoA

  • Thiolytic cleavage to release acetyl-CoA

Transport and Processing Mechanisms

Mitochondrial Transport

As a long-chain fatty acyl-CoA, (2S)-2-methyltetradecanoyl-CoA would require the carnitine shuttle system for transport into mitochondria, where beta-oxidation primarily occurs . This process involves:

  • Activation of the fatty acid by forming a thioester with CoA (already completed in this compound)

  • Transfer of the acyl group to carnitine by carnitine palmitoyltransferase 1 (CPT1)

  • Transport across the inner mitochondrial membrane

  • Regeneration of the acyl-CoA in the mitochondrial matrix by carnitine palmitoyltransferase 2 (CPT2)

Peroxisomal Processing

While standard long-chain fatty acids are predominantly metabolized in mitochondria, branched-chain fatty acids often undergo initial oxidation steps in peroxisomes. This is particularly relevant for very-long-chain and branched-chain fatty acids . The initial peroxisomal processing may be important for (2S)-2-methyltetradecanoyl-CoA due to its branched structure, potentially involving different enzymatic systems than those used for straight-chain fatty acids.

Research Applications and Significance

Biochemical Assays and Research Tools

(2S)-2-methyltetradecanoyl-CoA is classified as a biochemical assay reagent, highlighting its utility in research contexts . Its specific stereochemistry makes it valuable for investigating enzyme specificity and metabolic pathways related to branched-chain fatty acid metabolism. As a defined stereoisomer, it provides a precise tool for examining the stereoselectivity of enzymes involved in lipid metabolism.

Relevance to Metabolic Disorders

The metabolism of branched-chain fatty acids, including compounds like (2S)-2-methyltetradecanoyl-CoA, has relevance to certain metabolic disorders. Deficiencies in enzymes responsible for processing branched-chain fatty acids can lead to accumulation of these metabolites and their derivatives, potentially contributing to pathological conditions. Understanding the metabolism of (2S)-2-methyltetradecanoyl-CoA may provide insights into such disorders and potential therapeutic approaches.

Analytical Considerations

Detection and Quantification

The analysis of (2S)-2-methyltetradecanoyl-CoA in biological samples typically requires sophisticated analytical techniques due to its complex structure and potentially low concentrations in biological systems. Mass spectrometry-based approaches, often coupled with liquid chromatography, are commonly employed for detecting and quantifying acyl-CoA species, including branched variants like (2S)-2-methyltetradecanoyl-CoA.

The distinctive mass spectral properties resulting from its molecular structure (C36H64N7O17P3S) and molecular weight (991.92 g/mol) provide a basis for its identification in complex biological matrices . The presence of the phosphate groups in the CoA moiety contributes to its ionization characteristics in mass spectrometry, while the branched fatty acyl portion influences its chromatographic behavior.

Relationship to Lipid Metabolism Pathways

Endogenous and Exogenous Pathways

In the broader context of lipid metabolism, (2S)-2-methyltetradecanoyl-CoA may be relevant to both endogenous and exogenous lipid pathways. The endogenous pathway involves internally synthesized lipids, while the exogenous pathway deals with dietary lipids . Branched-chain fatty acids like the parent acid of this compound can originate from both dietary sources and certain specialized biosynthetic pathways.

Integration with Other Metabolic Processes

The metabolism of (2S)-2-methyltetradecanoyl-CoA intersects with broader metabolic networks, including:

  • The tricarboxylic acid (TCA) cycle, which can utilize acetyl-CoA generated from beta-oxidation

  • Lipid synthesis pathways, which may incorporate branched-chain fatty acids into more complex lipids

  • Ketogenesis, which can utilize acetyl-CoA when carbohydrate availability is limited

These interconnections highlight the integrated nature of metabolism and the potential wide-ranging effects of alterations in the processing of specialized compounds like (2S)-2-methyltetradecanoyl-CoA.

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